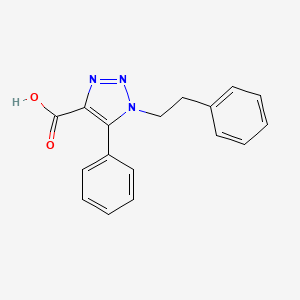
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with phenyl and phenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring.
Step 1 Synthesis of Azide: - The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Step 2 Cycloaddition Reaction: - The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 3 Functional Group Modification: - The resulting triazole can be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl and phenylethyl groups can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted triazoles with various functional groups.
科学研究应用
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Utilized in the synthesis of polymers and materials with unique electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the phenyl and phenylethyl substitutions.
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the phenylethyl substitution.
1-(2-Phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the phenyl substitution.
Uniqueness
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both phenyl and phenylethyl groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
823189-31-7 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
5-phenyl-1-(2-phenylethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)15-16(14-9-5-2-6-10-14)20(19-18-15)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,21,22) |
InChI 键 |
LTGYRKGYDXPGGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




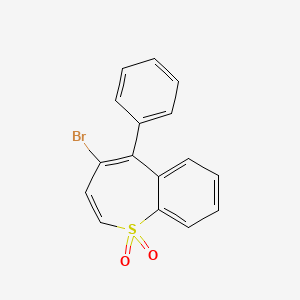
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
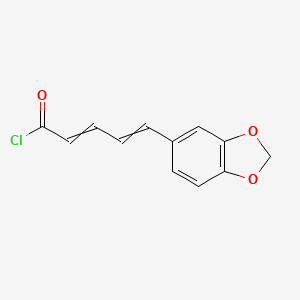
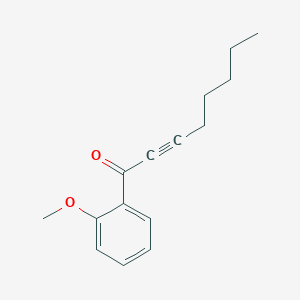
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)

![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)

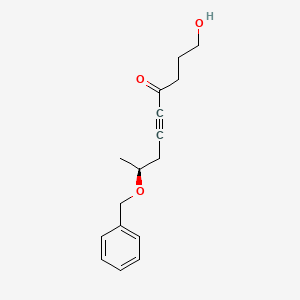
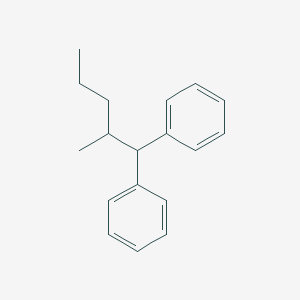
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)

